Regioselectivity Reversal in Carbanion-Mediated Ring-Opening: 2-Hexylthiirane vs. 2-Phenylthiirane
In the reaction of thiiranes with diethyl malonate in the presence of sodium ethoxide, 2-hexylthiirane follows the general alkyl-thiirane pattern: nucleophilic attack occurs exclusively at the less-hindered (primary) carbon of the thiirane ring, yielding the 5-alkyl-dihydro-2(3H)-thiophenone regioisomer. In marked contrast, 2-phenylthiirane gives predominantly the opposite regioisomer, formed by attack at the more-hindered (benzylic) carbon [1]. This regiochemical divergence is not a matter of degree but of constitutional isomerism, meaning the two products are structurally distinct and cannot serve as mutual substitutes in further synthetic sequences.
| Evidence Dimension | Regioselectivity of carbanion attack in reaction with diethyl malonate / NaOEt |
|---|---|
| Target Compound Data | Attack at less-hindered (primary) carbon → 5-hexyl-dihydro-2(3H)-thiophenone derivative as the sole or major regioisomer |
| Comparator Or Baseline | 2-Phenylthiirane: attack at more-hindered (benzylic) carbon → isomer formed by attack at the more hindered carbon of the thiirane ring |
| Quantified Difference | Regiochemical reversal (less-hindered vs. more-hindered attack); constitutional isomerism |
| Conditions | Diethyl malonate, NaOEt in ethanol, room temperature to mild heating; thiirane scope includes thiirane, 2-methylthiirane, 2-butylthiirane, 2-hexylthiirane, 1,2-epithiocyclohexane, and 2-phenylthiirane [1] |
Why This Matters
For procurement decisions, this means that 2-hexylthiirane and 2-phenylthiirane are not interchangeable in reactions where regiochemical outcome determines the identity of the downstream product; the choice between them is a binary synthetic-strategy decision.
- [1] Taguchi, Y.; Suhara, Y. The Synthesis of Dihydro-2(3H)-thiophenone Derivatives. Bull. Chem. Soc. Jpn. 1986, 59 (7), 2321–2324. DOI: 10.1246/bcsj.59.2321. View Source
